6-[(3S)-3-ethoxypyrrolidine-1-carbonyl]-3,3-dimethyl-1H-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[(3S)-3-ethoxypyrrolidine-1-carbonyl]-3,3-dimethyl-1H-indol-2-one, commonly known as EDP-I, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a derivative of indole-2-one and is synthesized using a specific method.
Mecanismo De Acción
The mechanism of action of EDP-I is not well understood. However, it has been suggested that the compound inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It also modulates the immune response, leading to its anti-inflammatory effects.
Biochemical and Physiological Effects:
EDP-I has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, leading to the inhibition of cancer cell growth. It also modulates the immune response, leading to its anti-inflammatory effects. Additionally, EDP-I has been found to have antioxidant properties, which may contribute to its potential therapeutic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EDP-I has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been found to be non-toxic in vitro and in vivo. However, there are some limitations to its use in lab experiments. The compound is not water-soluble, which may limit its use in certain assays. Additionally, the mechanism of action of EDP-I is not well understood, which may limit its potential therapeutic applications.
Direcciones Futuras
There are several future directions for the scientific research of EDP-I. One potential direction is to further investigate its mechanism of action. This may lead to the development of more effective therapeutic applications. Another direction is to explore the use of EDP-I in combination with other compounds for the treatment of cancer and inflammatory diseases. Finally, more studies are needed to determine the safety and efficacy of EDP-I in humans.
Conclusion:
In conclusion, EDP-I is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is synthesized using a specific method and has been found to have anti-inflammatory and anti-tumor properties. Although the mechanism of action of EDP-I is not well understood, it has several biochemical and physiological effects that may contribute to its potential therapeutic applications. While there are some limitations to its use in lab experiments, there are several future directions for its scientific research.
Métodos De Síntesis
EDP-I is synthesized using a specific method that involves the reaction of 3,3-dimethyl-1H-indol-2-one with 3S-ethoxypyrrolidine-1-carbonyl chloride. The reaction takes place in the presence of a base and an organic solvent. The resulting compound is then purified using chromatography techniques. The purity of the compound is crucial for its scientific research applications.
Aplicaciones Científicas De Investigación
EDP-I has shown potential therapeutic applications in various scientific research studies. It has been found to have anti-inflammatory and anti-tumor properties. The compound has been tested in vitro and in vivo for its efficacy in inhibiting the growth of cancer cells. It has also been tested for its potential use in the treatment of inflammatory diseases such as arthritis.
Propiedades
IUPAC Name |
6-[(3S)-3-ethoxypyrrolidine-1-carbonyl]-3,3-dimethyl-1H-indol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-4-22-12-7-8-19(10-12)15(20)11-5-6-13-14(9-11)18-16(21)17(13,2)3/h5-6,9,12H,4,7-8,10H2,1-3H3,(H,18,21)/t12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STJRXZBTJFRBEW-LBPRGKRZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CCN(C1)C(=O)C2=CC3=C(C=C2)C(C(=O)N3)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@H]1CCN(C1)C(=O)C2=CC3=C(C=C2)C(C(=O)N3)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.